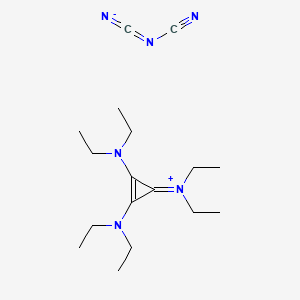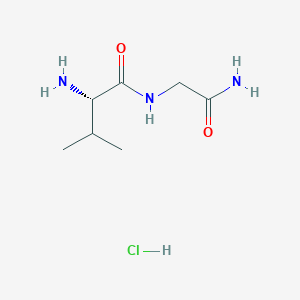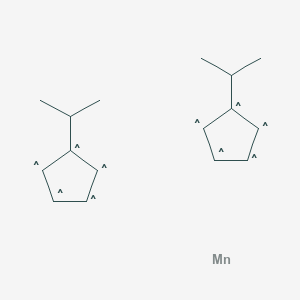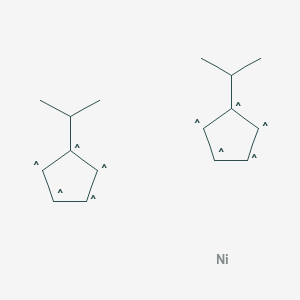
Bis(i-propylcyclopentadienyl)nickel, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(i-propylcyclopentadienyl)nickel, also known as Ni(iPrCp)2 or NiDIPP, is a highly studied nickel compound in the field of organometallic chemistry . It is a green liquid and is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The molecular formula of Bis(i-propylcyclopentadienyl)nickel is C16H22Ni . The exact mass is 272.107494 g/mol .Physical and Chemical Properties Analysis
Bis(i-propylcyclopentadienyl)nickel is a green liquid . It is not miscible or difficult to mix in water . The molecular weight is 273.04 g/mol . Unfortunately, the boiling point, melting point, and density are not available .Scientific Research Applications
Catalytic Applications
Bis(i-propylcyclopentadienyl)nickel has been utilized as a precursor for nickel catalysts, significantly improving hydrogen absorption and desorption in the Mg-MgH2 system, as demonstrated by XPS and FTIR analyses. The nickel formed from bis(i-propylcyclopentadienyl)nickel showed excellent catalytic effects, notably reducing the hydrogen desorption temperature compared to the uncatalyzed system (Kumar et al., 2017).
Magnetic and Electrical Properties
Nickel bis(dicarbollide) has been employed as an efficient redox shuttle in dye-sensitized solar cells, enhancing power conversion efficiencies and exhibiting slow electron interception kinetics, significantly surpassing its metallocene analogue, ferrocene/ferrocenium (Li et al., 2010). Furthermore, nickel(IV) bis(dicarbollide) incorporated into a metal-organic framework (MOF) resulted in an electrically conductive MOF with mesoporosity, drastically increasing the electrochemically addressable fraction and specific capacitance of the incorporated active species (Kung et al., 2018).
Synthetic Chemistry
Bis(i-propylcyclopentadienyl)nickel has been instrumental in various synthesis processes. For instance, it acted as an effective catalyst for the hydroarylation of alkynes using arylboron compounds, leading to the selective synthesis of multisubstituted arylalkenes and aryldienes (Shirakawa et al., 2001). Additionally, its application in hydrogen storage systems, specifically the Mg/MgH2 system, was explored by doping with bis(tricyclohexylphosphine)nickel(II) dichloride, resulting in significantly enhanced hydrogen absorption and desorption kinetics (Galey et al., 2019).
Safety and Hazards
Bis(i-propylcyclopentadienyl)nickel is classified as highly flammable liquid and vapor (H225). It may cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and it may cause cancer (H350) . It should be handled under inert gas and kept away from heat, sparks, open flames, and hot surfaces . If swallowed, a poison center or doctor should be immediately called . If it comes in contact with eyes, they should be rinsed cautiously with water for several minutes . The contents should be stored under inert gas in a well-ventilated place and kept cool .
Future Directions
Bis(i-propylcyclopentadienyl)nickel is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . As such, it is likely to continue being a subject of study in the field of organometallic chemistry .
Mechanism of Action
Target of Action
Bis(i-propylcyclopentadienyl)nickel is an organometallic compound . Organometallic compounds are often used as reagents, catalysts, and precursor materials in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . .
Action Environment
Bis(i-propylcyclopentadienyl)nickel is air sensitive and should be stored in a cold environment . These environmental factors may influence its action, efficacy, and stability.
Properties
InChI |
InChI=1S/2C8H11.Ni/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYDMFLWYJTIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
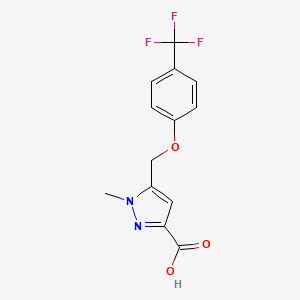


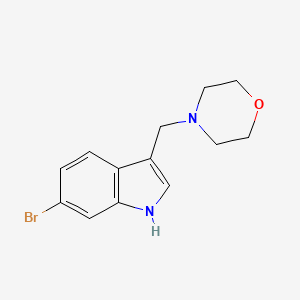
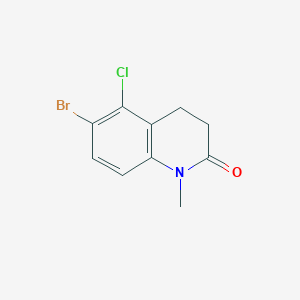


![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)
![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)
